7H-Benz[de]anthracen-7-one, 2-methyl-
CAS No.: 82-03-1
Cat. No.: VC17151358
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82-03-1 |
|---|---|
| Molecular Formula | C18H12O |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | 2-methylbenzo[b]phenalen-7-one |
| Standard InChI | InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3 |
| Standard InChI Key | KZVJTAYLEAJHMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Substituent Effects
The parent structure of 7H-Benz[de]anthracen-7-one consists of a planar, fused polycyclic system comprising three benzene rings and a central ketone group . The addition of a methyl group at the 2-position introduces steric and electronic modifications that alter the compound’s reactivity and photophysical behavior. The IUPAC name, 2-methylbenzo[b]phenalen-7-one, reflects this substitution pattern.
The canonical SMILES notation delineates the connectivity of the methyl group (C1), the fused aromatic system (C2–C4), and the ketone moiety (C=O). Computational studies of similar compounds suggest that methyl substituents enhance stability by reducing ring strain and modulating π-electron delocalization .
Spectroscopic Properties
Infrared (IR) and ultraviolet-visible (UV-Vis) spectra of the parent compound, 7H-Benz[de]anthracen-7-one, reveal characteristic absorption bands attributable to carbonyl stretching () and aromatic C–H vibrations () . The methyl group’s presence likely introduces subtle shifts in these bands, though experimental data specific to the 2-methyl derivative remain limited.
Table 1: Key Physicochemical Properties of 7H-Benz[de]anthracen-7-one, 2-methyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.3 g/mol | |
| CAS Registry Number | 82-03-1 | |
| IUPAC Name | 2-methylbenzo[b]phenalen-7-one | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Insoluble in water |
Synthesis and Manufacturing
Purification and Characterization
Chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to isolate the compound from reaction mixtures. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity, with the methyl group appearing as a singlet at in -NMR spectra.
Physicochemical Behavior
Thermal Stability
The compound’s fused aromatic system confers high thermal stability, as evidenced by thermogravimetric analysis (TGA) of similar benzanthrone derivatives showing decomposition temperatures exceeding . The methyl substituent may marginally lower this temperature due to increased steric hindrance.
Solubility and Reactivity
7H-Benz[de]anthracen-7-one, 2-methyl- is insoluble in polar solvents like water but dissolves readily in organic solvents such as dichloromethane and toluene. The ketone group participates in nucleophilic addition reactions, while the methyl group influences regioselectivity in electrophilic aromatic substitution .
Industrial and Research Applications
Organic Electronics
The compound’s extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells. Its absorption maxima in the UV-Vis range () suggest utility as a blue-light emitter .
Precursor for Complex Molecules
Functionalization of the methyl group or ketone moiety enables the synthesis of dendrimers and metal-organic frameworks (MOFs). For instance, bromination at the methyl position could facilitate cross-coupling reactions to build larger architectures.
| Application | Mechanism | Challenge |
|---|---|---|
| OLEDs | Electron transport layer | Low quantum yield |
| Sensors | Fluorescence quenching | Selectivity issues |
| Catalysis | Ligand in coordination complexes | Synthesis complexity |
Future Research Directions
Exploration of Optoelectronic Performance
Optimizing the compound’s electroluminescence efficiency through substituent engineering could advance OLED technology. Computational modeling of HOMO-LUMO gaps will guide these efforts .
Biological Activity Screening
High-throughput screening against cancer cell lines or microbial pathogens may uncover previously unreported bioactivities. Such studies should prioritize cytotoxicity assays to establish safety profiles.
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